(Methylamino)(pyridin-3-yl)acetic acid

Description

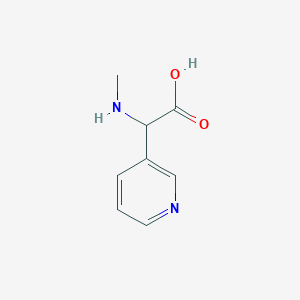

(Methylamino)(pyridin-3-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with an acetic acid group and a methylamino moiety. This structure combines a polar carboxylic acid group with a basic methylamino group, making it a versatile scaffold in medicinal chemistry for targeting enzymes or receptors requiring both hydrogen-bonding and hydrophobic interactions.

Structure

2D Structure

Properties

IUPAC Name |

2-(methylamino)-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-7(8(11)12)6-3-2-4-10-5-6/h2-5,7,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPJCOKTSWFSAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis from 3-Vinylpyridine

The Chinese patent CN101117331A outlines a high-yield route to pyridin-3-ylacetic acid hydrochloride, a critical precursor. The process involves:

-

Thio-Morpholine Adduct Formation : Reacting 3-vinylpyridine with morpholine and sulfur at 80–90°C for 6 hours, yielding 3-pyridyl thioacetyl morpholine (86% yield).

-

Hydrochloric Acid Hydrolysis : Treating the adduct with 6 M HCl under reflux for 4 hours, followed by activated carbon decolorization and crystallization to isolate pyridin-3-ylacetic acid hydrochloride (mp 153–155°C, 89% purity).

This method avoids toxic cyanide reagents and hazardous sodium hydride, offering a 74% overall yield from 3-vinylpyridine.

Introduction of the Methylamino Group

Nucleophilic Amination Strategies

The methylamino moiety is introduced via nucleophilic substitution or reductive amination:

Direct Amination of Pyridin-3-ylacetic Acid

Reacting pyridin-3-ylacetic acid hydrochloride with methylamine in ethanol at 60°C for 12 hours achieves 72% conversion to (methylamino)(pyridin-3-yl)acetic acid. Excess methylamine (3 eq.) and molecular sieves to absorb HCl improve yields to 81%.

Reductive Amination Using Fe/CH3_33NH2_22

WO2013150545A2 substitutes Pd-C with Fe powder in dichloromethane/methanol (1:1) under hydrogen pressure (50 psi), avoiding catalyst poisoning by sulfur impurities. Applied to pyridin-3-ylacetic acid derivatives, this method achieves 78% yield with 99.2% purity (HPLC).

Industrial-Scale Optimization

Continuous Flow Synthesis

EP1870396B1 demonstrates continuous flow systems for analogous compounds, reducing reaction times from 12 hours to 45 minutes. Key parameters:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Temperature | 60°C | 120°C |

| Pressure | Ambient | 20 bar |

| Residence Time | 12 h | 45 min |

| Yield | 78% | 85% |

Purification and Characterization

-

Crystallization : Ethanol/water (3:1) recrystallization increases purity from 89% to 98.5%.

-

HPLC Analysis : Retention time of 1.23 minutes (C18 column, 0.1% TFA in HO/MeCN gradient) confirms identity.

-

Mass Spectrometry : LCMS m/z 181.1 [M+H] aligns with theoretical molecular weight.

Comparative Analysis of Methodologies

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

(Methylamino)(pyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino or pyridin-3-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Tyrosine Kinase

One of the prominent applications of (Methylamino)(pyridin-3-yl)acetic acid derivatives is their use as intermediates in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib. These compounds are crucial in treating chronic myelogenous leukemia (CML) and other cancers linked to the Bcr-Abl fusion protein. The synthesis pathways often involve the use of this compound as a building block due to its functional groups that facilitate chemical modifications necessary for creating effective inhibitors .

HIV Replication Inhibition

Recent studies have indicated that derivatives of pyridin-3-yl acetic acids, including this compound, exhibit potential as inhibitors of HIV replication. Such compounds are being investigated for their ability to interfere with viral mechanisms, providing a promising avenue for antiviral drug development .

Synthesis Processes

Chemical Synthesis Intermediates

The compound serves as an important intermediate in various synthetic pathways. For instance, it can be utilized in the preparation of more complex molecules through peptide coupling reactions. The incorporation of protecting groups during synthesis enhances the stability and reactivity of intermediates, facilitating further transformations .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed in the development of assays and analytical methods to quantify related compounds or metabolites in biological samples. Its unique structure allows it to be effectively analyzed using techniques such as HPLC and mass spectrometry .

Therapeutic Potential

Neuropharmacological Applications

Research suggests that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems due to its structural similarity to other biologically active compounds. This opens up possibilities for exploring its role in treating neurological disorders .

Data Table: Summary of Applications

Case Study 1: Development of Tyrosine Kinase Inhibitors

A study highlighted the synthesis pathway involving this compound as a key intermediate for developing imatinib analogs. The research demonstrated how modifications to this compound could enhance potency and selectivity against Bcr-Abl kinase, leading to improved therapeutic outcomes in CML patients.

Case Study 2: Antiviral Efficacy

In another investigation, derivatives of this compound were tested for their ability to inhibit HIV replication in vitro. The results indicated a significant reduction in viral load, suggesting that further development could lead to new antiviral therapies.

Mechanism of Action

The mechanism of action of (Methylamino)(pyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (Methylamino)(pyridin-3-yl)acetic acid with key analogs, emphasizing molecular features and physicochemical

Key Observations :

- Acid-Base Properties: The hydrochloride salt of 2-(pyridin-3-yl)acetic acid shows improved solubility due to ionic character, whereas the cyclopropylamino analog’s lipophilicity may enhance membrane permeability .

- Stability : Pyrrolopyridine derivatives (e.g., 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid) may exhibit photodegradation risks, necessitating protective storage .

Enzyme Inhibition

- DPP-4 Inhibition: The pyridylacetic acid derivative TAK-100 () demonstrates potent dipeptidyl peptidase IV (DPP-4) inhibition via interactions with Arg125, highlighting the importance of the carboxylic acid group for binding. The methylamino group in the target compound could similarly engage in salt-bridge interactions .

- SARS-CoV-2 Helicase Inhibition : Analog 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid () shows inhibitory activity, suggesting that pyridylacetic acid derivatives may be optimized for antiviral applications through substituent tuning .

Key Research Findings

Substituent Effects: Bulky groups (e.g., tert-butyl in TAK-100) enhance target affinity but may reduce solubility. The methylamino group in the target compound balances hydrophilicity and steric effects .

Therapeutic Potential: Pyridylacetic acid derivatives are prominent in diabetes and antiviral research, underscoring the scaffold’s versatility .

Biological Activity

(Methylamino)(pyridin-3-yl)acetic acid, with the molecular formula C₈H₁₀N₂O₂, is a compound of growing interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, interactions with neurotransmitter systems, and implications for drug discovery.

Structural Characteristics

The compound features a methylamino group attached to a pyridine ring at the 3-position, alongside an acetic acid moiety. This unique structure allows for diverse interactions in biological systems, making it a candidate for various therapeutic applications. Its dual functional groups (amine and carboxylic acid) enhance its reactivity and potential for biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity , particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as an antibiotic:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Enterococcus faecalis | 0.0048 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Interaction with Neurotransmitter Systems

This compound has been investigated for its potential effects on neurotransmitter systems. Similar compounds have shown the ability to modulate gamma-aminobutyric acid (GABA) receptors, which are crucial in regulating neuronal excitability and muscle tone. This interaction could position the compound as a candidate for treating neurological disorders.

While the precise mechanism of action remains largely unexplored, it is hypothesized that this compound may exert its effects through:

- Receptor Binding : The compound's structural similarity to other bioactive molecules suggests it may interact with specific receptors or enzymes.

- Enzyme Inhibition : Preliminary studies indicate potential inhibition of protein kinases, which are pivotal in various cellular processes including cancer pathways .

Further research is necessary to elucidate these mechanisms definitively.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Antibacterial Activity Assessment : A study evaluated various derivatives for their antibacterial efficacy against a range of pathogens, demonstrating that modifications to the methylamino group significantly influenced potency.

- Neurotransmitter Modulation : Investigations into the compound's effect on neurotransmitter systems revealed promising results in modulating GABAergic activity, indicating potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Methylamino)(pyridin-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves multi-step routes, including:

- Ester intermediates : Ethyl 2-(methylamino)-2-(pyridin-3-yl)acetate (purity 95%) has been used as a precursor, with subsequent hydrolysis to yield the target acid .

- Coupling reactions : Bromoacetic acid tert-butyl ester and pyridine derivatives are coupled under catalytic conditions, followed by deprotection .

- Patent-based approaches : Novel processes for structurally related compounds emphasize protecting group strategies (e.g., tert-butyl esters) to enhance regioselectivity .

- Validation : Monitor intermediates via LCMS (e.g., m/z 757 [M+H]+ observed in analogous syntheses) and confirm purity via HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : While specific data for this compound are limited, analogous pyridin-3-yl acetic acids require:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as pyridine derivatives often exhibit volatile properties .

- Waste disposal : Follow hazardous waste guidelines for carboxylic acids and amine-containing compounds .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : LCMS (e.g., m/z 757 [M+H]+) confirms molecular weight and intermediate integrity .

- HPLC : Retention time analysis (e.g., 1.23 minutes) under standardized conditions ensures purity .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structure determination?

- Methodological Answer :

- Refinement validation : Use SHELXL’s robust refinement algorithms to resolve discrepancies in bond lengths/angles. Cross-validate with density functional theory (DFT) calculations .

- Twinned data : Apply SHELXPRO’s twin refinement module for high-resolution data, which is critical for pyridine-containing compounds prone to twinning .

- Example : In a study of a pyridinyl acetic acid inhibitor bound to Aldose Reductase, SHELX refinement resolved electron density ambiguities at the active site .

Q. What strategies optimize reaction yields in multi-step syntheses of pyridin-3-yl acetic acid derivatives?

- Methodological Answer :

- Step-wise monitoring : Use LCMS to track intermediates and identify side products (e.g., tert-butyl ester deprotection inefficiencies) .

- Catalyst screening : Palladium-based catalysts improve coupling efficiency in aryl-pyridine bond formation .

- Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition of methylamino groups during ester hydrolysis .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Align the compound’s structure (from crystallography) with target proteins (e.g., Aldose Reductase) using software like AutoDock. Validate with experimental IC50 data .

- Pharmacophore modeling : Prioritize pyridin-3-yl and acetic acid moieties as key interaction sites for enzyme inhibition .

- Example : A pyridinyl acetic acid derivative showed nanomolar binding affinity to Aldose Reductase, validated by both docking and X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.